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Compound of Interest

Compound Name: AZD1283

Cat. No.: B1665933

This guide provides a detailed comparison of the preclinical toxicology profiles of the P2Y12
inhibitor AZD1283 and its more recent counterparts, including ticagrelor, prasugrel, and
clopidogrel. The information presented is intended for researchers, scientists, and drug
development professionals, with a focus on quantitative data, experimental methodologies, and
visual representations of key pathways and workflows.

Introduction to P2Y12 Inhibitors

P2Y12 inhibitors are a class of antiplatelet agents that play a crucial role in the prevention of
thrombotic events. They act by blocking the P2Y12 receptor on platelets, thereby inhibiting
platelet activation and aggregation. AZD1283 is a direct-acting, reversible P2Y12 antagonist
that belongs to the same chemical class as ticagrelor, which is its active metabolite. Clopidogrel
and prasugrel are thienopyridines, which are irreversible inhibitors that require metabolic
activation.

Comparative Preclinical Toxicology Data

The following tables summarize the available preclinical toxicology data for AZD1283,
ticagrelor, prasugrel, and clopidogrel.

Table 1: Single-Dose and Repeated-Dose Toxicity
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NOAEL (No-
Animal Route of Observed- o
Compound . o . Key Findings
Species Administration Adverse-Effect
Level)
Increased
bleeding time. At
higher doses,
20 mg/kg/day o ]
AZD1283 Rat, Dog Oral clinical signs
(Rat, 26 weeks)
related to
hemorrhage
were observed.
Dose-dependent
increase in
bleeding time. At
100 mg/kg/day )
higher doses,
) (Rat, 26 weeks), i
Ticagrelor Rat, Dog Oral evidence of
40 mg/kg/day
hemorrhage and
(Dog, 39 weeks)
effects on red
blood cell
parameters.
Increased
bleeding time. At
10 mg/kg/day higher doses,
(Rat, 26 weeks), gastrointestinal
Prasugrel Rat, Dog Oral
1 mg/kg/day hemorrhage and
(Dog, 39 weeks) bone marrow
suppression
were noted.
Clopidogrel Rat, Dog Oral 50 mg/kg/day Increased

(Rat, 52 weeks),
10 mg/kg/day
(Dog, 52 weeks)

bleeding time.
High doses were
associated with
liver toxicity
(enzyme

induction) and
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gastrointestinal

ulceration.

Table 2: Safety Pharmacology and Genotoxicity

Safety Pharmacology

Compound o Genotoxicity
Findings
No adverse effects on _ _
_ _ Not mutagenic or clastogenic
cardiovascular, respiratory, or ) o
AZD1283 in a standard battery of in vitro
central nervous system o
) ) and in vivo assays.
function at therapeutic doses.
No clinically relevant effects on
) vital functions. At high doses, Negative in a comprehensive
Ticagrelor ) L
transient effects on heart rate range of genotoxicity tests.
were observed in dogs.
No significant effects on major Not genotoxic in in vitro or in
Prasugrel ] ]
organ systems. vivo studies.
No adverse effects on _ _
) ) ) No evidence of genotoxic
Clopidogrel cardiovascular or respiratory

systems.

potential.

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below.

Repeated-Dose Toxicity Studies

» Objective: To evaluate the potential toxicity of the compound after repeated administration

over a prolonged period.

o Methodology:

o Animal Species: Typically conducted in two species, a rodent (e.g., Sprague-Dawley rat)

and a non-rodent (e.g., Beagle dog).
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o Dose Levels: A minimum of three dose levels (low, mid, and high) and a control group
(vehicle only) are used. Dose levels are selected based on acute toxicity data.

o Administration: The test compound is administered daily via the intended clinical route
(e.g., oral gavage) for a specified duration (e.g., 26 or 39 weeks).

o Monitoring: Animals are observed daily for clinical signs of toxicity. Body weight, food
consumption, and water intake are recorded weekly.

o Assessments: At the end of the study, blood and urine samples are collected for
hematology, clinical chemistry, and urinalysis. A full necropsy is performed, and organs are
weighed and examined macroscopically and microscopically.

o Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined, which is the
highest dose at which no adverse treatment-related findings are observed.

Safety Pharmacology Studies

» Objective: To assess the potential effects of the compound on vital organ systems, including
the cardiovascular, respiratory, and central nervous systems.

o Methodology:

o Cardiovascular System: In vivo studies in conscious, telemetered animals (e.g., dogs,
monkeys) are conducted to evaluate effects on blood pressure, heart rate, and
electrocardiogram (ECG) parameters. In vitro assays (e.g., hERG channel assay) are
used to assess the potential for QT interval prolongation.

o Respiratory System: Whole-body plethysmography is used in rodents to measure
respiratory rate, tidal volume, and minute volume.

o Central Nervous System: A functional observational battery (FOB) and automated tests of
motor activity are conducted in rodents to assess effects on behavior, coordination, and
sensory function.

Genotoxicity Assays

o Objective: To determine if the compound can induce mutations or chromosomal damage.
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» Methodology: A standard battery of tests is performed:

o Ames Test: An in vitro assay using strains of Salmonella typhimurium and Escherichia coli
to detect gene mutations.

o In Vitro Mammalian Cell Gene Mutation Test: Typically performed using mouse lymphoma
cells to assess for gene mutations.

o In Vitro or In Vivo Chromosomal Aberration Test: An in vitro test using cultured mammalian
cells (e.g., human lymphocytes) or an in vivo test (e.g., rodent bone marrow micronucleus
test) to evaluate for chromosomal damage.
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Caption: P2Y12 receptor signaling pathway and points of inhibition.

Preclinical Toxicology Workflow
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Caption: Generalized preclinical toxicology testing workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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